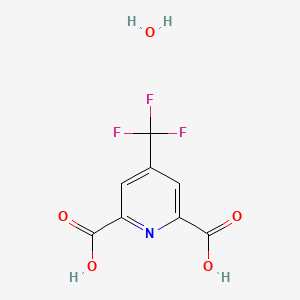
4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate is an organic compound with the molecular formula C8H6F3NO5 It is a derivative of pyridine, featuring both trifluoromethyl and dicarboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. For instance, the trifluoromethylation of 4-iodobenzene in the presence of a catalyst such as 2-dimethylamino pyridine (2-DMAP) can yield 4-(Trifluoromethyl)pyridine . Another method involves the oxidation of pyridine-2,6-dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with additional functional groups, while substitution reactions can introduce new substituents at the trifluoromethyl or carboxylic acid positions.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate involves its ability to interact with various molecular targets. As a chelating agent, it can form stable complexes with metal ions, influencing their reactivity and availability in biological and chemical systems . The trifluoromethyl group also imparts unique electronic properties, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Another pyridine derivative with a trifluoromethyl group, but with different positioning of functional groups.
2,6-Pyridinedicarbonyl dichloride: A derivative of pyridine-2,6-dicarboxylic acid with chloride substituents.
4-(Trifluoromethyl)pyridine: A simpler pyridine derivative with only a trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)pyridine-2,6-dicarboxylic acid hydrate is unique due to the presence of both trifluoromethyl and dicarboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO5 |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H4F3NO4.H2O/c9-8(10,11)3-1-4(6(13)14)12-5(2-3)7(15)16;/h1-2H,(H,13,14)(H,15,16);1H2 |
InChI Key |
TVHHJHXUUUEKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester](/img/structure/B14861471.png)
![2-(2-(2-Thienyl)vinyl)benzo[d]1,3-oxazin-4-one](/img/structure/B14861472.png)
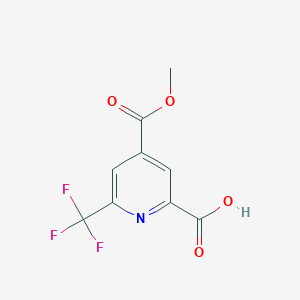
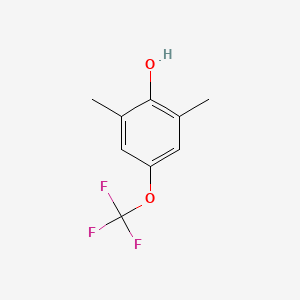
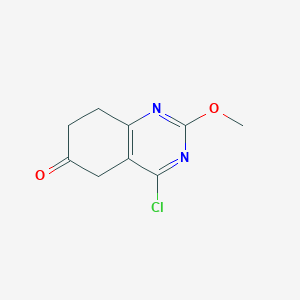
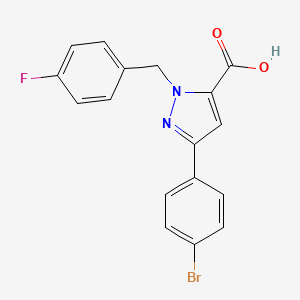
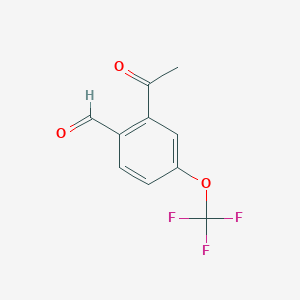
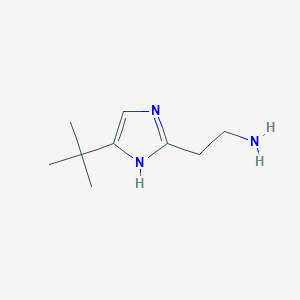
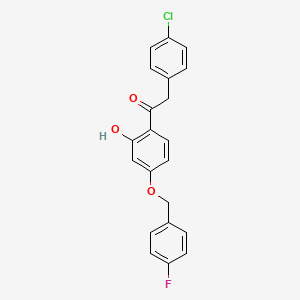
![tert-butyl (1-{[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B14861529.png)
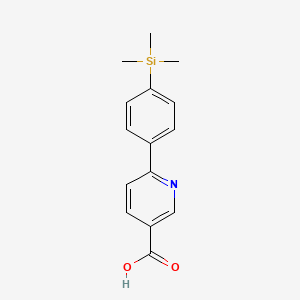
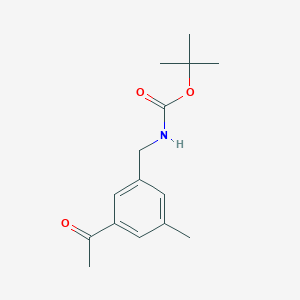
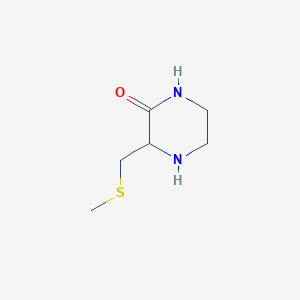
![tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14861550.png)
